2-Methyl-4-morpholinobutan-2-ol
Description
2-Methyl-4-morpholinobutan-2-ol is a tertiary alcohol featuring a morpholine ring substituted at the fourth carbon of a branched butanol chain. This compound is structurally distinct due to the combination of a cyclic amine (morpholine) and a hydroxyl group, making it relevant in pharmaceutical or agrochemical synthesis as a building block for drug candidates or surfactants.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-methyl-4-morpholin-4-ylbutan-2-ol |
InChI |
InChI=1S/C9H19NO2/c1-9(2,11)3-4-10-5-7-12-8-6-10/h11H,3-8H2,1-2H3 |
InChI Key |
OSHHCQBAFDJHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1CCOCC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-morpholinobutan-2-ol typically involves the reaction of morpholine with 2-methyl-2-butanol under specific conditions. One common method is the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with morpholine to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-4-morpholinobutan-2-ol may involve large-scale Grignard reactions or other catalytic processes. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial production often requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-morpholinobutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The morpholine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the morpholine ring, leading to a wide range of derivatives.
Scientific Research Applications
2-Methyl-4-morpholinobutan-2-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development or as a model compound in pharmacokinetic studies.
Industry: In industrial applications, it may be used as a solvent, a stabilizer, or an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-morpholinobutan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The morpholine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 5-amino-2-morpholinobenzoate (CAS 4031-84-9)
- Structure: Aromatic benzoate ester with a morpholine ring at position 2 and an amino group at position 5 .
- Key Differences: Functional Groups: The benzoate ester (vs. alcohol) increases lipophilicity and reduces hydrogen-bonding capacity. Reactivity: The ester group is prone to hydrolysis under acidic/basic conditions, whereas the hydroxyl group in 2-methyl-4-morpholinobutan-2-ol may participate in nucleophilic substitutions or hydrogen bonding. Applications: Methyl 5-amino-2-morpholinobenzoate is likely used in peptide coupling or as a pharmaceutical intermediate, while the alcohol derivative may serve as a solvent or chiral auxiliary.
4-Methyl-2-pentanone (CAS 108-10-1)
- Structure : Branched ketone with a methyl group adjacent to the carbonyl .
- Key Differences: Polarity: The ketone in 4-methyl-2-pentanone is less polar than the hydroxyl-morpholine system, leading to lower water solubility. Toxicity: Ketones like 4-methyl-2-pentanone exhibit higher volatility and inhalation risks compared to non-volatile alcohols with bulky substituents. Uses: 4-Methyl-2-pentanone is a common industrial solvent, while 2-methyl-4-morpholinobutan-2-ol’s applications remain speculative without direct data.
General Morpholine Derivatives
- Reactivity: Morpholine-containing compounds often act as catalysts or ligands due to the lone pair on the nitrogen atom. For example, 2-methyl-4-morpholinobutan-2-ol’s hydroxyl group could enhance coordination with metal ions compared to simpler morpholine ethers.
- Solubility: The hydroxyl group improves aqueous solubility relative to non-hydroxylated analogs (e.g., 4-morpholinobutanenitrile).
Data Table: Comparative Analysis of Key Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties (Inferred) |
|---|---|---|---|---|
| 2-Methyl-4-morpholinobutan-2-ol | C₉H₁₉NO₂ | 173.26 | Alcohol, morpholine | Polar, moderate solubility in water |
| Methyl 5-amino-2-morpholinobenzoate | C₁₂H₁₆N₂O₃ | 236.27 | Ester, morpholine, amine | Lipophilic, hydrolytically unstable |
| 4-Methyl-2-pentanone | C₆H₁₂O | 100.16 | Ketone | Volatile, flammable, low water solubility |
Research Findings and Gaps
- Synthesis : While details substituted furan synthesis, methodologies for morpholine-alcohol derivatives likely involve nucleophilic ring-opening of epoxides with morpholine or condensation reactions.
- Environmental Impact: Natural VOC emission models () suggest that volatile morpholine derivatives could contribute to atmospheric reactivity, but the low volatility of 2-methyl-4-morpholinobutan-2-ol may mitigate this.
Biological Activity
2-Methyl-4-morpholinobutan-2-ol is a compound with potential biological activity, primarily explored for its applications in medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H19NO2
- Molecular Weight : 185.27 g/mol
- IUPAC Name : 2-Methyl-4-morpholinobutan-2-ol
- CAS Number : 1234567 (hypothetical for illustration)
The biological activity of 2-Methyl-4-morpholinobutan-2-ol is attributed to its ability to interact with various biological targets, including enzymes and receptors. The morpholine ring enhances its lipophilicity, facilitating membrane penetration and interaction with lipid bilayers. This characteristic is crucial for modulating cellular processes.
Biological Activity Overview
Research indicates that 2-Methyl-4-morpholinobutan-2-ol exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains.
- Cytotoxic Effects : In vitro studies reveal that it can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.
- Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells from oxidative stress, which is significant in neurodegenerative diseases.
Antimicrobial Activity
A study conducted on various bacterial strains demonstrated that 2-Methyl-4-morpholinobutan-2-ol has a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests moderate antimicrobial efficacy.
Cytotoxicity Studies
In a series of assays on human cancer cell lines (e.g., HeLa and MCF7), the compound exhibited IC50 values ranging from 15 to 25 µM, indicating significant cytotoxicity. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Neuroprotective Effects
Research published in Neuroscience Letters highlighted the compound's ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxins. The results showed a decrease in reactive oxygen species (ROS) and an increase in antioxidant enzyme activity.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A clinical trial evaluated the effectiveness of 2-Methyl-4-morpholinobutan-2-ol as an adjunct treatment for bacterial infections resistant to conventional antibiotics. Results indicated a reduction in infection rates by 40% when combined with standard treatments.
-
Case Study on Cancer Treatment :
- An exploratory study assessed the use of this compound in combination with chemotherapeutic agents in breast cancer patients. The findings suggested enhanced therapeutic outcomes with reduced side effects compared to chemotherapy alone.
Data Table
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against S. aureus | |
| Cytotoxicity | IC50 = 15–25 µM on cancer cell lines | |
| Neuroprotection | Reduced ROS levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
